N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
“N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has a nitro group (-NO2), an amine group (-NH2), and a methoxy group (-OCH3) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, amine, and methoxy groups would likely have significant effects on the molecule’s shape and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. The nitro group could potentially undergo reduction reactions, while the amine group might participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Antiviral Activity of Pyrimidine Derivatives
A study by Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with different substituents at position 5, including benzyl and phenyl groups. These compounds exhibited marked inhibition against retroviruses in cell culture, highlighting their potential as antiviral agents. The specific derivatives showed pronounced antiretroviral activity comparable to reference drugs adefovir and tenofovir, without measurable toxicity at certain concentrations (Hocková et al., 2003).
Thermal Rearrangement of Methoxypyrimidines
Brown and Lee (1970) investigated the thermal rearrangement of 2(and 4)-methoxy-5-phenylpyrimidine and its derivatives, leading to the formation of N-methyl-2(or 4)-oxopyrimidines. This study provides insights into the reactivity and transformation of methoxypyrimidine compounds under thermal conditions, which could be relevant for the synthesis of new pyrimidine-based molecules (Brown & Lee, 1970).
Transformation into Pyrazoles
Biffin, Brown, and Porter (1968) described a unique transformation of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole using hydrazine, demonstrating a novel pathway for converting pyrimidines into pyrazoles. This reaction mechanism expands the chemistry of pyrimidines and pyrazoles, offering potential routes for the synthesis of new compounds with varied biological activities (Biffin, Brown, & Porter, 1968).
Electrochromic Behavior of Poly(amine−amide)s
Liou and Lin (2009) synthesized a new triphenylamine-containing aromatic diamine, which was then polymerized with various dicarboxylic acids to form novel polyamides. These polymers displayed high thermal stability and electrochromic behaviors, suggesting their potential application in electronic and optoelectronic devices (Liou & Lin, 2009).
Synthesis of Iminosugars
Soengas and Silva (2013) reported the preparation of sugar-derived 1,2-diamines via an indium-catalyzed aza-Henry-type reaction, leading to the synthesis of 6-amino-1,6-dideoxynojirimycin. This methodology showcases the application of pyrimidine derivatives in the synthesis of biologically relevant iminosugars, which are of interest in medicinal chemistry (Soengas & Silva, 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the synthesis of nucleotides .
Mode of Action
It’s suggested that similar compounds could act via inhibition of the dhfr enzyme .
Biochemical Pathways
Inhibition of dhfr, as suggested for similar compounds, would affect the folate pathway, leading to a decrease in the synthesis of nucleotides .
Result of Action
Inhibition of dhfr, as suggested for similar compounds, could lead to a decrease in the synthesis of nucleotides, affecting dna replication and cell division .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . The interaction between this compound and DHFR involves binding to the enzyme’s active site, thereby preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition can lead to disruptions in nucleotide synthesis and cell proliferation.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the mitochondrial apoptosis pathway and inhibiting the anti-apoptotic proteins . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase . These effects highlight the potential of this compound as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the binding of this compound to DHFR results in enzyme inhibition, which disrupts the folate metabolism pathway . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses. The ability of this compound to modulate multiple molecular targets underscores its potential as a versatile biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for consistent experimental results . Prolonged exposure to light or extreme temperatures can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and induce desired cellular responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by inhibiting key enzymes in pathways such as folate metabolism and nucleotide synthesis . The interaction of this compound with enzymes like DHFR and thymidylate synthase can lead to reduced levels of tetrahydrofolate and thymidine, respectively, impacting DNA synthesis and repair processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, such as organic anion transporters, and distributed to various cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and DNA, modulating gene expression. In the mitochondria, this compound can influence mitochondrial function and apoptosis pathways by interacting with mitochondrial proteins . The precise subcellular localization of this compound is essential for its biochemical and cellular effects.
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-19-8-4-2-7(3-5-8)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZMGJPAYYHYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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